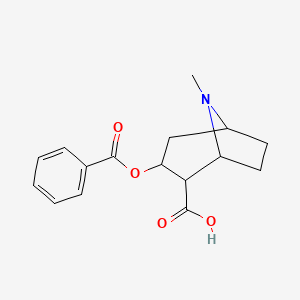

benzoylecgonine

カタログ番号 B8811268

分子量: 289.33 g/mol

InChIキー: GVGYEFKIHJTNQZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US05760184

Procedure details

Plasma samples were aliquoted and non-radioactive cocaine, benzoyl ecgonine, and norcocaine were added in order to assist in the UV visualization of the compounds. Samples were then applied to silica TLC plates which were developed in two solvent systems: methanol, chloroform, and triethylamine (3:1:0.1); and ethyl acetate, methanol, water, and concentrated ammonia (85:10:3:1). Metabolites were identified by reference to control compounds run on the same plates. The bands were scraped off the plates and 3H-containing compounds were detected through scintillation counting. From the counts obtained the amount of cocaine, benzoyl ecgonine, benzoic acid, and norcocaine as percent of total counts was determined. The total radioactivity in the plasma was determined by scintillation counting of whole plasma. Benzoic acid is detected as a metabolite when cocaine degrades into ecgonine methyl ester and benzoic acid, and so is equimolar to the ecgonine methyl ester metabolite.

Name

cocaine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

norcocaine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[C@H:6]2[C@@H:7]([C:19]([O:21][CH3:22])=[O:20])[C@@H:8]([O:10][C:11]([C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=3)=[O:12])[CH2:9][C@@H:3]1[CH2:4][CH2:5]2.[CH3:23][N:24]1[CH:28]2[CH:29]([C:41]([OH:43])=[O:42])[CH:30]([O:32][C:33]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=3)=[O:34])[CH2:31][CH:25]1[CH2:26][CH2:27]2.[CH3:44][O:45][C:46]([C@H:48]1[C@@H:55]([O:56][C:57]([C:59]2[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=2)=[O:58])[CH2:54][C@H:52]2[NH:53][C@@H:49]1[CH2:50][CH2:51]2)=[O:47].N>O.CO.C(OCC)(=O)C.C(N(CC)CC)C.C(Cl)(Cl)Cl>[CH3:1][N:2]1[C@H:6]2[C@@H:7]([C:19]([O:21][CH3:22])=[O:20])[C@@H:8]([O:10][C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[O:12])[CH2:9][C@@H:3]1[CH2:4][CH2:5]2.[CH3:23][N:24]1[CH:28]2[CH:29]([C:41]([OH:43])=[O:42])[CH:30]([O:32][C:33]([C:35]3[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=3)=[O:34])[CH2:31][CH:25]1[CH2:26][CH2:27]2.[C:57]([OH:58])(=[O:56])[C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1.[CH3:44][O:45][C:46]([C@H:48]1[C@@H:55]([O:56][C:57]([C:59]2[CH:60]=[CH:61][CH:62]=[CH:63][CH:64]=2)=[O:58])[CH2:54][C@H:52]2[NH:53][C@@H:49]1[CH2:50][CH2:51]2)=[O:47]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Five

|

Name

|

cocaine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C=3C=CC=CC3)C(=O)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O

|

|

Name

|

norcocaine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C=3C=CC=CC3)C(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05760184

Procedure details

Plasma samples were aliquoted and non-radioactive cocaine, benzoyl ecgonine, and norcocaine were added in order to assist in the UV visualization of the compounds. Samples were then applied to silica TLC plates which were developed in two solvent systems: methanol, chloroform, and triethylamine (3:1:0.1); and ethyl acetate, methanol, water, and concentrated ammonia (85:10:3:1). Metabolites were identified by reference to control compounds run on the same plates. The bands were scraped off the plates and 3H-containing compounds were detected through scintillation counting. From the counts obtained the amount of cocaine, benzoyl ecgonine, benzoic acid, and norcocaine as percent of total counts was determined. The total radioactivity in the plasma was determined by scintillation counting of whole plasma. Benzoic acid is detected as a metabolite when cocaine degrades into ecgonine methyl ester and benzoic acid, and so is equimolar to the ecgonine methyl ester metabolite.

Name

cocaine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

norcocaine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[C@H:6]2[C@@H:7]([C:19]([O:21][CH3:22])=[O:20])[C@@H:8]([O:10][C:11]([C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=3)=[O:12])[CH2:9][C@@H:3]1[CH2:4][CH2:5]2.[CH3:23][N:24]1[CH:28]2[CH:29]([C:41]([OH:43])=[O:42])[CH:30]([O:32][C:33]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=3)=[O:34])[CH2:31][CH:25]1[CH2:26][CH2:27]2.[CH3:44][O:45][C:46]([C@H:48]1[C@@H:55]([O:56][C:57]([C:59]2[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=2)=[O:58])[CH2:54][C@H:52]2[NH:53][C@@H:49]1[CH2:50][CH2:51]2)=[O:47].N>O.CO.C(OCC)(=O)C.C(N(CC)CC)C.C(Cl)(Cl)Cl>[CH3:1][N:2]1[C@H:6]2[C@@H:7]([C:19]([O:21][CH3:22])=[O:20])[C@@H:8]([O:10][C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[O:12])[CH2:9][C@@H:3]1[CH2:4][CH2:5]2.[CH3:23][N:24]1[CH:28]2[CH:29]([C:41]([OH:43])=[O:42])[CH:30]([O:32][C:33]([C:35]3[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=3)=[O:34])[CH2:31][CH:25]1[CH2:26][CH2:27]2.[C:57]([OH:58])(=[O:56])[C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1.[CH3:44][O:45][C:46]([C@H:48]1[C@@H:55]([O:56][C:57]([C:59]2[CH:60]=[CH:61][CH:62]=[CH:63][CH:64]=2)=[O:58])[CH2:54][C@H:52]2[NH:53][C@@H:49]1[CH2:50][CH2:51]2)=[O:47]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Five

|

Name

|

cocaine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C=3C=CC=CC3)C(=O)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O

|

|

Name

|

norcocaine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C=3C=CC=CC3)C(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05760184

Procedure details

Plasma samples were aliquoted and non-radioactive cocaine, benzoyl ecgonine, and norcocaine were added in order to assist in the UV visualization of the compounds. Samples were then applied to silica TLC plates which were developed in two solvent systems: methanol, chloroform, and triethylamine (3:1:0.1); and ethyl acetate, methanol, water, and concentrated ammonia (85:10:3:1). Metabolites were identified by reference to control compounds run on the same plates. The bands were scraped off the plates and 3H-containing compounds were detected through scintillation counting. From the counts obtained the amount of cocaine, benzoyl ecgonine, benzoic acid, and norcocaine as percent of total counts was determined. The total radioactivity in the plasma was determined by scintillation counting of whole plasma. Benzoic acid is detected as a metabolite when cocaine degrades into ecgonine methyl ester and benzoic acid, and so is equimolar to the ecgonine methyl ester metabolite.

Name

cocaine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

norcocaine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[C@H:6]2[C@@H:7]([C:19]([O:21][CH3:22])=[O:20])[C@@H:8]([O:10][C:11]([C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=3)=[O:12])[CH2:9][C@@H:3]1[CH2:4][CH2:5]2.[CH3:23][N:24]1[CH:28]2[CH:29]([C:41]([OH:43])=[O:42])[CH:30]([O:32][C:33]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=3)=[O:34])[CH2:31][CH:25]1[CH2:26][CH2:27]2.[CH3:44][O:45][C:46]([C@H:48]1[C@@H:55]([O:56][C:57]([C:59]2[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=2)=[O:58])[CH2:54][C@H:52]2[NH:53][C@@H:49]1[CH2:50][CH2:51]2)=[O:47].N>O.CO.C(OCC)(=O)C.C(N(CC)CC)C.C(Cl)(Cl)Cl>[CH3:1][N:2]1[C@H:6]2[C@@H:7]([C:19]([O:21][CH3:22])=[O:20])[C@@H:8]([O:10][C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[O:12])[CH2:9][C@@H:3]1[CH2:4][CH2:5]2.[CH3:23][N:24]1[CH:28]2[CH:29]([C:41]([OH:43])=[O:42])[CH:30]([O:32][C:33]([C:35]3[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=3)=[O:34])[CH2:31][CH:25]1[CH2:26][CH2:27]2.[C:57]([OH:58])(=[O:56])[C:59]1[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=1.[CH3:44][O:45][C:46]([C@H:48]1[C@@H:55]([O:56][C:57]([C:59]2[CH:60]=[CH:61][CH:62]=[CH:63][CH:64]=2)=[O:58])[CH2:54][C@H:52]2[NH:53][C@@H:49]1[CH2:50][CH2:51]2)=[O:47]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Five

|

Name

|

cocaine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C=3C=CC=CC3)C(=O)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O

|

|

Name

|

norcocaine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C=3C=CC=CC3)C(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |